An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-3,5-dibromobenzoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-3,5-dibromobenzoate
Introduction: The Strategic Importance of a Halogenated Intermediate
Methyl 2-amino-3,5-dibromobenzoate (CAS No. 606-00-8) is a highly functionalized aromatic compound of significant interest to the pharmaceutical and synthetic chemistry sectors.[1] Its strategic importance is primarily derived from its role as a key starting material and advanced intermediate in the synthesis of mucolytic agents such as Bromhexine and Ambroxol.[2] The precise arrangement of its functional groups—an amine, a methyl ester, and two bromine atoms on a benzene ring—provides a versatile scaffold for molecular elaboration.
For researchers in drug development and process chemistry, a thorough understanding of this molecule's physicochemical properties is not merely academic; it is a prerequisite for successful synthesis, purification, formulation, and quality control. This guide provides a detailed examination of these properties, grounded in established analytical techniques and predictive methodologies, to empower scientists in leveraging this compound to its full potential.
Core Molecular and Physical Identity
A precise definition of a chemical entity is the foundation of all subsequent scientific work. Methyl 2-amino-3,5-dibromobenzoate is a crystalline solid under standard conditions.[2] Key identifiers and physical properties are summarized below.
Diagram 1: Chemical Structure of Methyl 2-amino-3,5-dibromobenzoate
A 2D representation of the title compound.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-amino-3,5-dibromobenzoate | [1] |
| Synonyms | Methyl 3,5-dibromoanthranilate, 2-Amino-3,5-dibromobenzoic Acid Methyl Ester | [3] |
| CAS Number | 606-00-8 | [4] |
| Molecular Formula | C₈H₇Br₂NO₂ | [4] |
| Molecular Weight | 308.95 g/mol | [1][4] |
| Appearance | White to off-white solid crystals | [2] |
| Melting Point | 87 - 91 °C | [2][5] |
| Boiling Point | 317.9 ± 37.0 °C (Predicted) | [2] |
| Density | 1.907 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | -0.30 ± 0.10 (Predicted) | [2] |
Solubility Profile: A Qualitative Assessment
The solubility of an active pharmaceutical ingredient (API) intermediate is critical for reaction kinetics, purification, and ultimately, process efficiency. Due to its predominantly hydrophobic aromatic structure, Methyl 2-amino-3,5-dibromobenzoate exhibits limited solubility in water.[6] However, it is generally soluble in common organic solvents.[6] The presence of the polar amino and ester groups allows for solubility in a range of polar aprotic and protic organic solvents.
Field Insight: In a process chemistry setting, solvents like methanol, ethanol, ethyl acetate, dichloromethane, and acetone are common first choices for dissolution. The choice of solvent is causal; for recrystallization, a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated is ideal.
Experimental Protocol: Determining a Practical Solubility Profile
This protocol outlines a standard laboratory method for qualitatively and semi-quantitatively assessing solubility.
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Preparation: Dispense 10 mg of Methyl 2-amino-3,5-dibromobenzoate into separate, labeled 20 mL glass vials.
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Solvent Selection: Prepare a panel of common laboratory solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexanes).
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Initial Addition: Add the first 0.5 mL of a solvent to its respective vial.
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Agitation: Agitate the vial vigorously using a vortex mixer for 60 seconds. Visually inspect for undissolved solids.
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Incremental Addition: If solids remain, continue adding the solvent in 0.5 mL increments, followed by agitation, up to a total volume of 5 mL.
-
Classification:
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Very Soluble: Dissolves completely in < 1 mL.
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Soluble: Dissolves completely in 1-2 mL.
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Sparingly Soluble: Dissolves completely in 2-5 mL.
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Insoluble: Fails to dissolve completely after adding 5 mL.
-
-
Trustworthiness Check: Perform the test in triplicate for at least one polar and one non-polar solvent to ensure reproducibility. Record the ambient temperature, as solubility is temperature-dependent.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of molecular structure and purity. The combination of IR, NMR, and MS creates a comprehensive analytical package.
Diagram 2: Standard Analytical Workflow for Compound Characterization
Workflow for synthesis, purification, and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying the key functional groups within the molecule. The spectrum is defined by characteristic vibrational frequencies.
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N-H Stretching: The primary amine (-NH₂) will typically exhibit two medium-intensity bands in the region of 3300-3500 cm⁻¹.
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C=O Stretching: The ester carbonyl group shows a strong, sharp absorption band around 1700-1730 cm⁻¹.
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C-O Stretching: The ester C-O stretch will appear as a strong band in the 1100-1300 cm⁻¹ region.
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Aromatic C=C Stretching: Medium to weak bands will be present in the 1450-1600 cm⁻¹ range, characteristic of the benzene ring.
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Aromatic C-H Stretching: These appear as bands above 3000 cm⁻¹.
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C-Br Stretching: The carbon-bromine bonds will produce strong absorptions in the fingerprint region, typically between 500-650 cm⁻¹.
Authoritative Grounding: While specific spectra for this exact compound are proprietary or found in databases like Bio-Rad's, the interpretation of these peaks is based on foundational principles of IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy - A Predictive Analysis
¹H NMR (Proton NMR):
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-OCH₃ (Methyl Ester): A sharp singlet, integrating to 3 protons, is expected around δ 3.8-4.0 ppm.
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-NH₂ (Amine): A broad singlet, integrating to 2 protons, is anticipated. Its chemical shift is highly variable (typically δ 4.5-6.0 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding.
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Aromatic Protons (Ar-H): The two protons on the benzene ring are in different chemical environments and will appear as two distinct signals. They are meta to each other and will likely appear as two doublets due to small four-bond (⁴J) coupling.
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The proton at C4 (between the two Br atoms) is expected to be further downfield.
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The proton at C6 (adjacent to the ester) will be slightly more upfield. Both signals are expected in the δ 7.0-8.0 ppm range.
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¹³C NMR (Carbon NMR):
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-OCH₃ (Methyl Carbon): A signal around δ 50-55 ppm.
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C=O (Carbonyl Carbon): A signal in the δ 165-170 ppm range.
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Aromatic Carbons: Six distinct signals are expected for the aromatic carbons.
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C-Br Carbons (C3, C5): These carbons are directly attached to electronegative bromine and will appear around δ 110-125 ppm.
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C-NH₂ Carbon (C2): The carbon attached to the amino group will be shielded, appearing around δ 140-150 ppm.
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C-COOCH₃ Carbon (C1): This quaternary carbon will be deshielded, appearing around δ 120-130 ppm.
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C-H Carbons (C4, C6): These carbons will appear in the typical aromatic region of δ 120-140 ppm.
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Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition. For Methyl 2-amino-3,5-dibromobenzoate, the key feature is the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).
-
Molecular Ion Peak (M⁺): A compound with two bromine atoms will exhibit a characteristic triplet of peaks:
-
M⁺: Contains two ⁷⁹Br isotopes.
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[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.
-
[M+4]⁺: Contains two ⁸¹Br isotopes.
-
-
The relative intensity of these peaks will be approximately 1:2:1. For this compound (C₈H₇Br₂NO₂), the molecular ion peaks would appear at m/z values corresponding to the different isotopic combinations, confirming the presence of two bromine atoms. A related di-acetylated compound shows this exact M, M+2, and M+4 pattern.[7]
Synthesis and Application Context
Understanding the synthesis is key to appreciating potential impurities and reaction byproducts.
Representative Synthesis Protocol
Methyl 2-amino-3,5-dibromobenzoate is typically synthesized via the electrophilic bromination of methyl anthranilate (methyl 2-aminobenzoate).[2]
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Dissolution: Dissolve methyl anthranilate in a suitable solvent, such as glacial acetic acid.
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Cooling: Cool the reaction mixture in an ice bath (0-5 °C) to control the exothermic reaction.
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Bromination: Add a solution of bromine (Br₂) in acetic acid dropwise to the cooled mixture with constant stirring. The stoichiometry must be carefully controlled (2 equivalents of Br₂) to achieve dibromination.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into water. The product will precipitate as a solid.
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Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove acetic acid and salts, and then dry. Further purification is achieved by recrystallization from a suitable solvent like methanol or ethanol to yield high-purity crystals.
Diagram 3: Synthetic Pathway from Methyl Anthranilate
A simplified flowchart of the synthesis process.
Safety and Handling
As a halogenated organic compound, proper handling is essential.
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GHS Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[1]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear safety goggles, a lab coat, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Methyl 2-amino-3,5-dibromobenzoate is more than a simple chemical; it is an enabling tool for medicinal chemistry. Its well-defined melting point, characteristic spectroscopic signatures, and predictable reactivity make it a reliable building block. This guide has synthesized critical data and practical protocols to provide researchers with the authoritative grounding needed for its effective and safe utilization in the laboratory and beyond. A comprehensive understanding of these physicochemical properties is the first step toward innovation in drug discovery and development.
References
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Prasanna, A. S., et al. (2011). Methyl 3,5-dibromo-2-diacetylaminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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CP Lab Safety. (n.d.). Methyl 2-amino-3, 5-dibromobenzoate, min 98%, 100 grams. Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid, 2-amino-3,5-dibromo-, methyl ester. Retrieved from [Link]
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CP Lab Safety. (n.d.). Methyl 2-amino-3, 5-dibromobenzoate, min 98%, 100 grams. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027). Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
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